molecular formula C8H6BrNO B1288941 4-Bromoisoindolin-1-one CAS No. 337536-15-9

4-Bromoisoindolin-1-one

Cat. No.: B1288941
CAS No.: 337536-15-9
M. Wt: 212.04 g/mol
InChI Key: TYRICULVJRGSTL-UHFFFAOYSA-N
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Description

4-Bromoisoindolin-1-one is a synthetic organic compound classified within the isoindoline family. It is characterized by a bromine substitution at the 4-position and a ketone functionality at the 1-position. This compound has the molecular formula C8H6BrNO and a molecular weight of 212.043 g/mol . It is a valuable intermediate in various fields, including pharmaceuticals and organic synthesis .

Scientific Research Applications

4-Bromoisoindolin-1-one has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :

    Chemistry: It serves as a valuable intermediate in organic synthesis, facilitating the creation of complex molecules.

    Biology: The compound is used in the synthesis of bioactive molecules, including inhibitors targeting specific enzymes.

    Medicine: It is involved in the development of pharmaceutical compounds, such as inhibitors of type 1 methionyl-tRNA synthetase, which play a crucial role in protein synthesis and disease pathways.

    Industry: The compound’s reactivity and stability make it useful in the production of various industrial chemicals and materials.

Mechanism of Action

Target of Action

The primary target of 4-Bromoisoindolin-1-one is the enzyme type 1 methionyl-tRNA synthetase (MetRS) . MetRS plays a crucial role in protein synthesis and is implicated in various diseases .

Mode of Action

This compound interacts with MetRS by aligning its structure, characterized by a bicyclic heteroaromatic core, with the requirements for effective inhibition of MetRS . It reversibly binds to the large peptide ring of MetRS and inhibits the decomposition of HCV precursor protein by MetRS, thus inhibiting the virus replication cycle .

Biochemical Pathways

The compound’s interaction with MetRS affects the protein synthesis pathway. By interfering with protein synthesis mediated by MetRS, this compound holds potential in combating various diseases where dysregulated protein synthesis is implicated, including certain cancers and infectious diseases .

Pharmacokinetics

Its structure allows for fine-tuning pharmacological properties, making it promising for drug development .

Result of Action

The resulting compound exhibits promising MetRS inhibitory activity . The application of this compound and similar compounds in drug synthesis offers a targeted approach for treating diseases amenable to MetRS inhibition .

Action Environment

It’s worth noting that the compound’s structure, distinguished by its bromine substitution at the 4-position and a ketone functionality at the 1-position, confers reactivity, facilitating subsequent derivatization, while the ketone moiety enables participation in various chemical transformations .

Safety and Hazards

The safety information for 4-Bromoisoindolin-1-one includes several hazard statements: H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wear protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Biochemical Analysis

Biochemical Properties

4-Bromoisoindolin-1-one plays a significant role in biochemical reactions, particularly as an inhibitor of MetRS. This enzyme is essential for protein synthesis, and its inhibition can disrupt the synthesis of proteins, which is a critical process in various diseases, including certain cancers and infectious diseases . The compound’s structure, characterized by a bicyclic heteroaromatic core, aligns with the requirements for effective inhibition of MetRS. By interfering with protein synthesis mediated by MetRS, this compound holds potential in combating diseases where dysregulated protein synthesis is implicated .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of MetRS, thereby disrupting protein synthesis. This inhibition can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting MetRS, this compound can affect the translation process, leading to a reduction in the production of proteins necessary for cell growth and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with MetRS. The compound binds to the enzyme, inhibiting its activity and thereby preventing the synthesis of methionyl-tRNA, a crucial component in protein synthesis. This inhibition disrupts the translation process, leading to a decrease in protein production. Additionally, this compound may interact with other biomolecules, potentially influencing various cellular pathways and processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits MetRS without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including potential damage to organs and tissues. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the body. The compound’s metabolism may influence metabolic flux and metabolite levels, potentially affecting overall cellular metabolism. Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and potential side effects. The transport and distribution mechanisms of this compound are essential for understanding its pharmacokinetics and optimizing its therapeutic use .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms influence the compound’s interactions with biomolecules and its overall efficacy in inhibiting MetRS and other targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromoisoindolin-1-one can be synthesized through a multi-step process. One common method involves the following steps :

    Bromination: Methyl 3-bromo-2-(bromomethyl)benzoate is synthesized by reacting N-Bromosuccinimide with a suitable starting material in the presence of benzoyl peroxide as a catalyst.

    Cyclization: The intermediate is then subjected to cyclization reactions to form the isoindolinone structure.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromoisoindolin-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The ketone functionality at the 1-position can participate in oxidation and reduction reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Comparison with Similar Compounds

4-Bromoisoindolin-1-one can be compared with other similar compounds within the isoindoline family :

    4-Chloroisoindolin-1-one: Similar structure but with a chlorine atom instead of bromine.

    4-Fluoroisoindolin-1-one: Similar structure but with a fluorine atom instead of bromine.

    4-Iodoisoindolin-1-one: Similar structure but with an iodine atom instead of bromine.

Uniqueness: The presence of the bromine atom at the 4-position in this compound confers unique reactivity and properties compared to its analogs. This makes it particularly valuable in specific synthetic applications and pharmaceutical research .

Properties

IUPAC Name

4-bromo-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-7-3-1-2-5-6(7)4-10-8(5)11/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRICULVJRGSTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619878
Record name 4-Bromo-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337536-15-9
Record name 4-Bromo-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromoisoindolin-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a 25 mL microwave tube 3-bromo-2-bromomethyl-benzoic acid methyl ester is dissolved in methanol (15 mL) and mixed with 7.0M methanolic ammonia (6.3 mL) and 17.0M aqueous ammonia (7.3 mL). The microwave tube is sealed and the mixture is stirred overnight at room temperature. The precipitate formed is filtered out and washed with cold water, then dried under vacuum to afford the title compound.
Quantity
6.3 mL
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7.3 mL
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0 (± 1) mol
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15 mL
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Synthesis routes and methods II

Procedure details

Methyl 3-bromo-2-(bromomethyl)benzoate (1.28 g) was dissolved in a 11% solution of ammonia in methanol-THF mixed solution (3:2, 25 ml) and the mixture was stirred at room temperature for 16 h. The reaction mixture was concentrated and the residue was washed with saturated brine. Recrystallization from ethyl acetate-hexane gave the title compound (671 mg, 76%) as colorless needle crystals.
Quantity
1.28 g
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[Compound]
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solution
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0 (± 1) mol
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methanol THF
Quantity
25 mL
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Yield
76%

Synthesis routes and methods III

Procedure details

To a solution of methyl 3-bromo-2-(bromomethyl)benzoate (27 mmol) in THF (100 mmol) was added ammonium hydroxide (9 mL) dropwise at rt. The reaction mixture was allowed to stir overnight and then diluted with 30 mL of water. The solution was extracted with DCM, dried over Na2SO4, filtered and concentrated to give 4-bromoisoindolin-1-one (5.20 g, 91%).
Quantity
27 mmol
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reactant
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100 mmol
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9 mL
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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